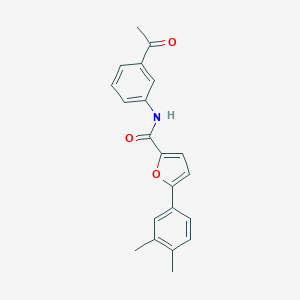
N-(3-acetylphenyl)-5-(3,4-dimethylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-5-(3,4-dimethylphenyl)-2-furamide, also known as "Furamidine" is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the furamidine family, which has been shown to have potent antiparasitic activity against a variety of protozoan parasites. In
Mechanism of Action
The exact mechanism of action of Furamidine is not fully understood, but it is believed to interfere with the DNA replication process in parasites and cancer cells. It has been shown to bind to DNA and inhibit the activity of topoisomerase II, which is responsible for unwinding the DNA helix during replication. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiparasitic and anti-cancer agent. It has also been shown to be effective against drug-resistant strains of Trypanosoma brucei, which is a major challenge in the treatment of African trypanosomiasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of Furamidine is its low toxicity, which makes it a safe and promising candidate for further development. However, one of the limitations of Furamidine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of Furamidine. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more efficient drug delivery systems to overcome the solubility issues associated with Furamidine. Additionally, further studies are needed to fully understand the mechanism of action of Furamidine and its potential as an antiparasitic and anti-cancer agent.
Synthesis Methods
The synthesis of Furamidine involves the reaction of 2-furancarboxaldehyde with 3-acetylphenylboronic acid and 3,4-dimethylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure Furamidine.
Scientific Research Applications
Furamidine has been extensively studied for its potential as an antiparasitic agent. It has been shown to have potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness. In addition to its antiparasitic activity, Furamidine has also been investigated for its potential as an anti-cancer agent, due to its ability to inhibit topoisomerase II, an enzyme that is essential for DNA replication.
properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5-(3,4-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H19NO3/c1-13-7-8-17(11-14(13)2)19-9-10-20(25-19)21(24)22-18-6-4-5-16(12-18)15(3)23/h4-12H,1-3H3,(H,22,24) |
InChI Key |
WSZRMYIKIUWRIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)
![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![3,5-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244246.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide](/img/structure/B244250.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)